4-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine
Description
Properties
IUPAC Name |
4-[4-(chloromethyl)-1-(cyclopropylmethyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c14-7-12-9-17(8-10-1-2-10)16-13(12)11-3-5-15-6-4-11/h3-6,9-10H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFMLGJOSGTXMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CC=NC=C3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine typically involves:
- Formation of the pyrazole core substituted with cyclopropylmethyl.
- Introduction of the chloromethyl group at the 4-position of the pyrazole.
- Coupling of the functionalized pyrazole with a pyridine derivative, often via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
- Purification through chromatographic methods and preparative high-performance liquid chromatography (HPLC).
Palladium-Catalyzed Cross-Coupling Reactions
A key step in the preparation involves the Suzuki-Miyaura cross-coupling of a halogenated heterocycle with a boronate ester of the pyrazole derivative. The following table summarizes typical reaction conditions and yields reported:
| Entry | Catalyst System | Base | Solvent System | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | [1,1'-bis(diphenylphosphino)ferrocene]PdCl₂·CH₂Cl₂ | Potassium carbonate | 1,4-Dioxane / Water | 100 °C | Overnight | 40-53 | Inert atmosphere, purification by preparative TLC and HPLC; product as off-white solid |
| 2 | Bis(triphenylphosphine)palladium(II) dichloride | Sodium bicarbonate | 1,4-Dioxane / Water / DMF | 80 °C | Overnight | 55 | Inert atmosphere; column chromatography purification; viscous yellow oil obtained |
| 3 | Tris(dibenzylideneacetone)dipalladium(0) + XPhos | Caesium carbonate | 1,4-Dioxane / Water | 100 °C | 1.5 hours | 69 | Microwave heating; purification by silica gel chromatography; off-white solid obtained |
These reactions involve coupling of cyclopropyl-substituted pyrazole boronate esters with bromopyridine or quinoline derivatives under nitrogen atmosphere to prevent oxidation. The base facilitates deprotonation and transmetalation steps, while the solvent system ensures solubility and reaction efficiency.
Chloromethylation Step
The introduction of the chloromethyl group at the 4-position of the pyrazole is typically achieved by chloromethylation reactions, often involving:
- Reaction of the pyrazole intermediate with chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid derivatives.
- Controlled reaction conditions to prevent over-chlorination or side reactions.
Specific detailed protocols for this chloromethylation step are less frequently reported in the accessible literature but are inferred from standard organic synthesis practices for chloromethylation of heterocycles.
Purification Techniques
Purification of the final compound and intermediates is critical to obtain high purity material suitable for further applications. Common methods include:
- Preparative thin-layer chromatography (TLC) using ethyl acetate/petroleum ether mixtures.
- Preparative high-performance liquid chromatography (Prep-HPLC) with C18 reverse-phase columns, using gradients of water (with ammonium bicarbonate) and acetonitrile.
- Column chromatography on silica gel with gradient elution (hexanes/ethyl acetate or ethyl acetate/petroleum ether).
Detailed Experimental Findings
Representative Procedure for Suzuki Coupling
- A round-bottom flask is charged with the bromopyridine derivative (e.g., 0.068 g, 0.17 mmol), cyclopropyl-pyrazole boronate ester (0.059 g, 0.25 mmol), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex (0.014 g, 0.02 mmol), potassium carbonate (0.070 g, 0.50 mmol), 1,4-dioxane (20 mL), and water (2 mL).
- The mixture is stirred overnight at 100 °C under nitrogen.
- After cooling, the mixture is filtered through celite, concentrated, and purified by preparative TLC and HPLC.
- Yield: 40% of the desired pyrazolylpyridine derivative as an off-white solid.
- Characterization: $$^{1}H$$ NMR and mass spectrometry confirm structure (m/z 431 [M+H]$$^+$$).
Alternative Catalytic Systems and Conditions
- Using bis(triphenylphosphine)palladium(II) dichloride with sodium bicarbonate base in a solvent mixture of 1,4-dioxane, water, and DMF at 80 °C overnight yields 55% product.
- Microwave-assisted reaction with tris(dibenzylideneacetone)dipalladium(0), XPhos ligand, and cesium carbonate base in 1,4-dioxane/water at 100 °C for 1.5 hours improves yield to 69%.
Summary Table of Key Preparation Parameters
| Parameter | Typical Values / Conditions |
|---|---|
| Catalyst | Pd complexes: [1,1'-bis(diphenylphosphino)ferrocene]PdCl₂, Pd(PPh₃)₂Cl₂, Pd₂(dba)₃ + XPhos |
| Base | Potassium carbonate, sodium bicarbonate, cesium carbonate |
| Solvent | 1,4-Dioxane, water, DMF (for some reactions) |
| Temperature | 80–100 °C |
| Atmosphere | Inert (nitrogen) |
| Reaction time | 1.5 hours to overnight |
| Purification | Preparative TLC, column chromatography, preparative HPLC |
| Yields | 40% to 69% depending on conditions and catalyst system |
Chemical Reactions Analysis
Types of Reactions
4-(4-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazole or pyridine rings.
Substitution: The chloromethyl group can be substituted with different nucleophiles to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups depending on the nucleophile used.
Scientific Research Applications
4-(4-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Structure : Differs by replacing the chloromethyl group with a methyl group and substituting cyclopropylamine at position 3.
- Synthesis : Prepared via a copper-catalyzed coupling reaction (35°C, 2 days, 17.9% yield) .
- Properties : Melting point 104–107°C; characterized by $ ^1H $ NMR (δ 8.87 ppm for pyridine protons) and HRMS (m/z 215 [M+H]$^+$) .
- Applications: Potential as a ligand in coordination polymers, similar to 4-(1H-pyrazol-3-yl)pyridine in Zn(II) complexes .
3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Structure : Replaces chloromethyl with a methylthio-propyl group.
- Properties : IR absorption at 3298 cm$^{-1}$ (N–H stretch); distinct $ ^1H $ NMR shifts due to the methylthio group .
- Reactivity : The methylthio group may participate in oxidation or alkylation reactions, contrasting with the electrophilic chloromethyl group.
4-(1H-Pyrazol-3-yl)pyridine (4-PP)
- Structure : Simplest analogue lacking substituents on the pyrazole.
- Coordination Chemistry: Acts as a terminal ligand in Zn(II) coordination polymers, forming 2D inorganic layers with sulfate and hydroxide bridges .
- Physical Data: Crystallizes in a monoclinic system (space group P21/c) with lattice parameters $ a = 12.303 \, \text{Å}, b = 6.008 \, \text{Å}, c = 25.308 \, \text{Å}, \beta = 101.40^\circ $ .
Pyrazolopyrimidine Derivatives
Pyrazolo[3,4-d]pyrimidines (e.g., compounds 2 and 3 in ) share structural motifs with the target compound but incorporate a pyrimidine ring instead of pyridine.
- Synthesis: Prepared via cyclization of ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate .
- Isomerization : Derivatives undergo structural isomerization under specific conditions (e.g., pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine → pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine) .
Biological Activity
The compound 4-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C13H14ClN3
- Molecular Weight : 247.73 g/mol
- CAS Number : 2097984-82-0
Target Sites
The compound features a pyridine ring, which is a common scaffold in numerous bioactive compounds. The presence of the chloromethyl group enhances its reactivity and potential for interactions with biological targets.
Biochemical Pathways
Research indicates that compounds with similar structures exhibit various pharmacological activities, including:
- Antimicrobial Activity : Many pyridine derivatives demonstrate significant antimicrobial properties, likely due to their ability to disrupt bacterial cell membranes or inhibit vital enzymes.
- Anticancer Activity : Pyridine-containing compounds have been shown to induce apoptosis in cancer cells through multiple pathways, including the modulation of signal transduction pathways.
- Anti-inflammatory Effects : Some studies suggest that these compounds can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its chemical structure. Key aspects include:
- Absorption : The compound is expected to have good oral bioavailability due to its lipophilic nature.
- Distribution : The chloromethyl group may facilitate tissue penetration, enhancing its distribution throughout the body.
- Metabolism : Metabolic pathways may involve oxidation and conjugation reactions, which are typical for pyridine derivatives.
- Excretion : Primarily via renal pathways after metabolic transformation.
Biological Activity Data
The following table summarizes the biological activities reported for similar compounds:
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of a related pyrazole derivative against various cancer cell lines. The results indicated that the compound induced apoptosis through the mitochondrial pathway and inhibited cell proliferation significantly at concentrations below 10 µM.
Case Study 2: Anti-inflammatory Effects
In an animal model of inflammation, administration of a similar compound resulted in a marked reduction in edema and pro-inflammatory cytokine levels. This suggests that derivatives of pyrazole-pyridine may serve as potential therapeutic agents in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves coupling pyrazole intermediates with substituted pyridines under Ullmann or Buchwald-Hartwig conditions. For example, copper-catalyzed cross-coupling (e.g., using CuBr) in polar aprotic solvents like DMSO with cesium carbonate as a base has been reported, though yields may be low (~17.9%) due to side reactions . Optimization strategies include:
- Screening alternative catalysts (e.g., Pd-based systems for higher selectivity).
- Adjusting solvent systems (e.g., DMA or DMF for improved solubility).
- Fine-tuning reaction temperature and duration (e.g., 35°C for 48 hours in ).
- Purification via gradient chromatography (e.g., ethyl acetate/hexane).
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Multimodal characterization is critical:
- NMR spectroscopy : H and C NMR identify proton/carbon environments (e.g., δ 8.87 ppm for pyridine protons in ) .
- HRMS : Validates molecular weight (e.g., ESI-HRMS m/z 215 [M+H]) .
- Melting point analysis : Confirms purity (e.g., 104–107°C in ) .
Q. What analytical methods are recommended for assessing purity?
- Methodological Answer :
- HPLC : Quantifies impurities using reverse-phase columns (C18) with UV detection.
- TLC : Monitors reaction progress using silica plates.
- Elemental analysis : Validates C/H/N ratios.
- Thermogravimetric analysis (TGA) : Assesses thermal stability (e.g., in ) .
Advanced Research Questions
Q. How can crystallographic data inform the compound’s reactivity or biological activity?
- Methodological Answer : Single-crystal X-ray diffraction (as in ) reveals:
- Molecular conformation : Bond angles/lengths critical for docking studies.
- Packing interactions : Hydrogen bonding or π-stacking that influences solubility/stability.
- Electron density maps : Identify reactive sites (e.g., chloromethyl group’s electrophilicity) .
Q. What strategies are effective for evaluating biological activity (e.g., antibacterial or antitumor effects)?
- Methodological Answer :
- In vitro assays :
- MIC (Minimum Inhibitory Concentration) against bacterial strains (e.g., E. coli, S. aureus).
- Cytotoxicity via MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- In vivo models : Murine xenografts for antitumor efficacy.
- Mechanistic studies : ROS generation assays or apoptosis markers (caspase-3 activation) .
Q. How can derivatization via the chloromethyl group enhance pharmacological properties?
- Methodological Answer : The chloromethyl moiety allows:
- Nucleophilic substitution : Replace Cl with amines/thiols to improve solubility (e.g., Mannich reactions in ) .
- Cross-coupling : Suzuki-Miyaura reactions to append aryl/heteroaryl groups for SAR studies.
- Prodrug design : Link to esterase-cleavable groups for targeted delivery.
Q. What computational tools predict structure-activity relationships (SAR) for pyrazole derivatives?
- Methodological Answer :
- Docking simulations (AutoDock, Schrödinger): Screen against target proteins (e.g., COX-2 for anti-inflammatory activity).
- QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to correlate substituents (e.g., cyclopropylmethyl) with activity .
- MD simulations : Assess binding stability over time (e.g., GROMACS).
Q. How do substituents on the pyridine ring influence electronic properties and reactivity?
- Methodological Answer :
- DFT calculations (Gaussian): Analyze electron density distribution (e.g., chloromethyl’s electron-withdrawing effect).
- Cyclic voltammetry : Measure redox potentials to predict metabolic stability.
- Hammett constants : Quantify substituent effects on reaction rates (e.g., σ for meta-substituted pyridines) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
